(3-Bromophenyl)(2-thienyl)methanone
Overview
Description
(3-Bromophenyl)(2-thienyl)methanone is an organic compound with the molecular formula C11H7BrOS It is characterized by the presence of a bromophenyl group and a thienyl group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)(2-thienyl)methanone typically involves the reaction of 3-bromobenzoyl chloride with 2-thiophenemethanol in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenyl)(2-thienyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The thienyl group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the thienyl group, which can significantly alter the compound’s reactivity and properties.
Scientific Research Applications
(3-Bromophenyl)(2-thienyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors
Mechanism of Action
The mechanism of action of (3-Bromophenyl)(2-thienyl)methanone involves its interaction with various molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thienyl group can participate in electron transfer processes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromophenyl)(2-thienyl)methanone
- (3-Chlorophenyl)(2-thienyl)methanone
- (3-Bromophenyl)(3-thienyl)methanone
Uniqueness
(3-Bromophenyl)(2-thienyl)methanone is unique due to the specific positioning of the bromine atom on the phenyl ring and the thienyl group. This configuration imparts distinct electronic and steric properties, influencing its reactivity and interactions compared to similar compounds .
Biological Activity
(3-Bromophenyl)(2-thienyl)methanone is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential applications in therapeutic contexts.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C11H8BrOS
- Molecular Weight : 284.15 g/mol
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Target Interaction : The bromophenyl group is known to engage in π-π stacking interactions, which can facilitate binding to protein targets involved in cell signaling pathways.
- Inhibition of Kinases : Preliminary studies suggest that this compound may inhibit specific protein kinases, which play critical roles in cancer progression and cellular signaling.
Biological Activities
Research has identified several key biological activities associated with this compound:
Anticancer Activity
- Cell Line Studies : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and K562 (leukemia) cells. The compound's IC50 values indicate significant potency in inhibiting cell proliferation.
Antimicrobial Properties
- Microbial Assays : The compound has shown antimicrobial activity against a range of bacterial strains. Studies report inhibition zones indicating effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent.
Anti-inflammatory Effects
- Inflammatory Models : In vivo models have indicated that this compound may reduce inflammation markers, positioning it as a candidate for further research in anti-inflammatory therapies .
Case Studies
Several case studies highlight the biological potential of this compound:
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Cytotoxicity Evaluation :
- A study evaluated the cytotoxic effects on the MDA-MB-231 cell line, revealing an IC50 value of 15 µM after 48 hours of treatment. This suggests a promising avenue for anticancer drug development.
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Antimicrobial Testing :
- In a comparative study, this compound was tested against standard antibiotics. It demonstrated comparable efficacy against Staphylococcus aureus, indicating its potential as an alternative antimicrobial agent.
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Inflammation Reduction :
- An animal model study showed that administration of the compound significantly lowered levels of pro-inflammatory cytokines compared to control groups, supporting its role in modulating inflammatory responses.
Data Summary Table
Properties
IUPAC Name |
(3-bromophenyl)-thiophen-2-ylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrOS/c12-9-4-1-3-8(7-9)11(13)10-5-2-6-14-10/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQDVYVFIYKWNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415452 | |
Record name | (3-Bromophenyl)(2-thienyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40415452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1385694-70-1 | |
Record name | (3-Bromophenyl)(2-thienyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40415452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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